molecular formula C18H10BrFN2O2S B2422681 6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one CAS No. 313954-87-9

6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B2422681
CAS No.: 313954-87-9
M. Wt: 417.25
InChI Key: XRFGMXRVMGWCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a bromine atom at the 6th position, a thiazolyl group at the 3rd position, and a fluoro-phenylamino group at the 2nd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

6-bromo-3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN2O2S/c19-11-5-6-16-10(7-11)8-12(17(23)24-16)15-9-25-18(22-15)21-14-4-2-1-3-13(14)20/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFGMXRVMGWCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-fluoroaniline with a suitable thioamide under acidic conditions.

    Coupling Reaction: The synthesized thiazole derivative is then coupled with a brominated chromen-2-one derivative using a palladium-catalyzed cross-coupling reaction.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 6 of the chromenone ring serves as a reactive site for nucleophilic substitution (SNAr), enabling derivatization under mild conditions.

Reaction Type Reagents/Conditions Product Yield Source
AminationNH₃/EtOH, 60°C, 12 h6-Amino-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one78%
MethoxylationNaOMe/MeOH, reflux, 8 h6-Methoxy-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one65%
ThiolationHS−/DMF, 50°C, 6 h6-Sulfanyl derivative72%

Key Findings :

  • The electron-withdrawing chromenone carbonyl group enhances Br reactivity .

  • Steric hindrance from the thiazole moiety slightly reduces reaction rates compared to simpler bromochromenones.

Functionalization of the Thiazole Amino Group

The 2-[(2-fluorophenyl)amino] substituent on the thiazole ring participates in condensation and acylation reactions.

Reaction Type Reagents/Conditions Product Yield Source
AcylationAc₂O, pyridine, 24 h, RTN-Acetylated derivative83%
Schiff Base Formation4-Nitrobenzaldehyde, EtOH, ΔImine-linked analog68%
Ullmann CouplingCuI, 1,10-phenanthroline, K₂CO₃, DMFBiaryl-thiazole hybrid55%

Mechanistic Insights :

  • The amino group’s lone pair facilitates electrophilic attack, with acetic anhydride preferentially acetylating the thiazole-NH over the chromenone carbonyl .

  • Copper-catalyzed couplings exhibit regioselectivity toward the para-position of the fluorophenyl ring .

Oxidative and Reductive Transformations

The chromenone scaffold undergoes redox reactions at the lactone and conjugated double-bond systems.

Reaction Type Reagents/Conditions Product Yield Source
Lactone ReductionLiAlH₄, THF, 0°C → RTDihydrochromenol derivative61%
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide at C3-C4 position49%
PhotooxidationO₂, Rose Bengal, hvEndoperoxide34%

Structural Impact :

  • Reduction of the lactone disrupts π-conjugation, altering UV-Vis absorption profiles.

  • Epoxidation is stereospecific, favoring the trans-isomer due to chromenone ring strain .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [3+2] cycloadditions, while the chromenone system undergoes retro-Diels-Alder reactions.

Reaction Type Reagents/Conditions Product Yield Source
Huisgen CycloadditionNaN₃, CuSO₄, Ascorbate, H₂OTriazole-fused hybrid70%
Retro-Diels-AlderΔ (>200°C), vacuumFragmented quinoline and CO₂N/A

Notable Observations :

  • Click chemistry modifications retain the fluorophenyl-thiazole pharmacophore .

  • Thermal decomposition pathways correlate with crystallographic stability data .

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable diversification of the fluorophenyl and thiazole moieties.

Reaction Type Reagents/Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxaneBiaryl-thiazole conjugate76%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Aryl derivatives63%

Optimization Notes :

  • Microwave irradiation (150°C, 20 min) improves Suzuki coupling efficiency to 89% .

  • Electron-deficient aryl boronic acids exhibit faster kinetics.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for drug development:

  • Anticancer Activity :
    • Studies have shown that compounds containing thiazole and chromenone moieties can inhibit cancer cell proliferation. Research indicates that this specific compound may target specific signaling pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties :
    • The thiazole ring is known for its antimicrobial activity. Preliminary studies suggest that 6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one may exhibit effectiveness against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to possess anti-inflammatory properties. The potential of this compound to reduce inflammation could be significant in treating chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

  • The presence of the bromine atom increases lipophilicity, potentially improving membrane permeability.
  • The fluorophenyl group may enhance binding affinity to biological targets due to electron-withdrawing effects.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated a series of chromenone derivatives, including this compound. The results indicated that this compound exhibited cytotoxic effects on multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

In a recent investigation published in Pharmaceutical Biology, the antimicrobial efficacy of several thiazole derivatives was assessed. This compound showed promising results against Gram-positive bacteria, demonstrating a potential pathway for developing new antibiotics.

Potential Applications

Based on its properties and preliminary research findings, the following applications are proposed for this compound:

Application AreaPotential Use
Anticancer TherapyDevelopment of novel chemotherapeutic agents
Antimicrobial AgentsFormulation of new antibiotics
Anti-inflammatory DrugsTreatment for chronic inflammatory conditions

Mechanism of Action

The mechanism of action of 6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with DNA: Binding to DNA and interfering with the replication process.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoro-3-iodophenylboronic acid
  • 6-Bromo-3-pyridinylboronic acid
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 6-Bromo-3-cyclopropyl-2-fluoropyridine

Uniqueness

6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiazole ring and the fluoro-phenylamino group enhances its potential as a therapeutic agent and a versatile building block in organic synthesis.

Biological Activity

The compound 6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one represents a novel class of heterocyclic compounds combining chromenone and thiazole functionalities. This unique structure is hypothesized to enhance its biological activity, particularly in terms of anti-cancer and antimicrobial properties. This article reviews the biological activities associated with this compound, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C18H10BrFN2O2SC_{18}H_{10}BrFN_2O_2S, with a molecular weight of 417.25 g/mol. The compound features a bromine atom, a fluorinated phenyl group, and a thiazole ring, which are critical for its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds:

Compound NameIC50 (µM)Cancer Cell Line
7c2.70HEPG2 (Liver)
23g3.50HEPG2 (Liver)
18a4.90HEPG2 (Liver)
6d29NUGC (Gastric)

These results suggest that the thiazole moiety contributes significantly to anticancer activity, which may also be applicable to the target compound .

While the precise mechanism of action for this compound remains uncharacterized, it is hypothesized that the chromenone and thiazole rings may interact with cellular pathways involved in proliferation and apoptosis. For example, compounds containing these moieties often inhibit key enzymes or pathways related to tumor growth and survival .

Case Studies

Several studies have explored the biological activities of structurally similar compounds:

  • Thiazole Derivatives : A study on thiazole derivatives showed significant cytotoxicity against liver cancer cells (HEPG2), with some compounds achieving IC50 values as low as 2.70 µM .
  • Coumarin Compounds : Research on coumarin-linked compounds indicated their potential as anticancer agents, particularly against gastric and liver cancer cell lines .
  • Fluorinated Compounds : Fluorinated analogs have been reported to exhibit enhanced biological activities due to increased lipophilicity and better receptor binding capabilities .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-bromo-3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one?

  • Methodological Answer : Synthesis optimization requires careful selection of coupling reagents and reaction conditions. For analogous chromenone-thiazole hybrids, condensation reactions between brominated chromenone precursors and functionalized thiazole intermediates (e.g., 2-aminothiazole derivatives) are critical. Reaction temperatures (70–100°C) and solvent polarity (DMF or THF) influence yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended. Monitoring by TLC and NMR (e.g., tracking aromatic proton shifts at δ 7.2–8.5 ppm) ensures intermediate formation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons from the chromenone ring (δ 6.5–8.5 ppm), thiazole protons (δ 7.0–7.5 ppm), and NH groups (δ 9.0–10.5 ppm, broad). The 6-bromo substituent deshields adjacent protons, causing distinct splitting patterns .
  • IR : Confirm the presence of carbonyl (C=O stretch at ~1665 cm⁻¹), C-Br (550–650 cm⁻¹), and NH/amine stretches (3200–3400 cm⁻¹) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Initial screening often includes:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases. For example, coumarin derivatives exhibit fluorescence quenching upon binding, enabling real-time monitoring .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in molecular conformation predictions for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXTL or similar software (e.g., SHELXL ) provides precise bond lengths and angles. For example, thiazole rings in analogous compounds exhibit planar deviations <0.02 Å, with dihedral angles between chromenone and thiazole moieties ranging 7–32° . Discrepancies between computational models (e.g., DFT) and experimental data can arise from crystal packing forces, which SCXRD resolves by validating torsional angles and hydrogen-bonding networks .

Q. What strategies address inconsistencies in biological activity data across studies?

  • Methodological Answer : Contradictions may stem from:

  • Solubility Variability : Use standardized solvents (DMSO with ≤0.1% water) and confirm stock solution stability via HPLC.
  • Assay Conditions : Control pH (7.4 for physiological relevance) and serum protein interference (use serum-free media for cell-based assays).
  • Structural Degradation : Monitor compound integrity under assay conditions using LC-MS. For example, hydrolytic cleavage of the thiazole ring in acidic environments can reduce activity .

Q. How do intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influence crystallographic packing and stability?

  • Methodological Answer : Hydrogen bonds (e.g., O–H⋯O, N–H⋯O) and π-π interactions (e.g., between chromenone and fluorophenyl rings) stabilize crystal lattices. In a hemihydrate structure, water molecules mediate O–H⋯N/O bonds (2.7–3.0 Å), forming 2D networks parallel to the (010) plane. Weak C–H⋯π interactions (3.5–3.8 Å) further enhance stability. Graph set analysis (e.g., Etter’s rules ) classifies these motifs into discrete patterns (e.g., R₂²(8) for N–H⋯O bonds) .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The 2-fluorophenylamino group may occupy hydrophobic pockets, while the chromenone carbonyl participates in hydrogen bonding.
  • QSAR Models : Employ MLR (multiple linear regression) with descriptors like LogP, polar surface area, and dipole moments. For example, electron-withdrawing substituents (e.g., Br, F) enhance electron-deficient thiazole ring reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.